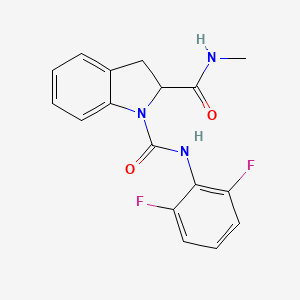

N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

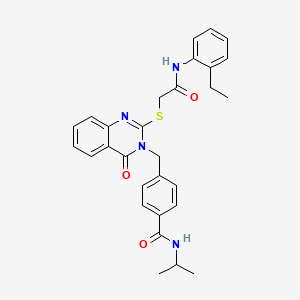

“N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing heterocycle, attached to a 2,6-difluorophenyl group and a methyl group. The presence of the difluorophenyl group suggests that this compound might have interesting chemical properties due to the electronegativity of fluorine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indoline ring, a 2,6-difluorophenyl group, and a methyl group. The presence of fluorine atoms could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on several factors, including the electronic properties of the indoline ring and the 2,6-difluorophenyl group. The presence of the fluorine atoms could make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the electronic properties of the fluorine atoms .Aplicaciones Científicas De Investigación

- Researchers have explored the use of this compound as a directing group in RhIII-catalyzed ortho-C(sp2)–H heteroarylation reactions. By coupling (hetero)arenes with heterocyclic boronates, they achieve aryl-heteroaryl formation. This strategy offers a potential route for synthesizing heterocyclic drug molecules .

- In environmental science, the herbicide flumetsulam (also known as N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide ) has been investigated. Understanding its anaerobic aquatic degradation in sediment-water systems is crucial for environmental risk assessment .

- The compound N,N′-bis(2,6-difluorophenyl)formamidine (DFFormH) has been studied in the context of potassium chemistry. Treatment of K[N(SiMe3)2] with DFFormH resulted in the formation of [K(DFForm)]∞, a poorly soluble material. This research sheds light on C–F interactions and coordination chemistry .

RhIII-Catalyzed Heteroarylation in Medicinal Chemistry

Herbicide Degradation Studies

Potassium C–F Interactions

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibitCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

Similar compounds have been known to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

This can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Result of Action

The inhibition of cdk2 can lead to cell cycle arrest, which can prevent the proliferation of cancer cells .

Propiedades

IUPAC Name |

1-N-(2,6-difluorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c1-20-16(23)14-9-10-5-2-3-8-13(10)22(14)17(24)21-15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVNAZQBASIBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)

![4-oxo-4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2837617.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)

![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)